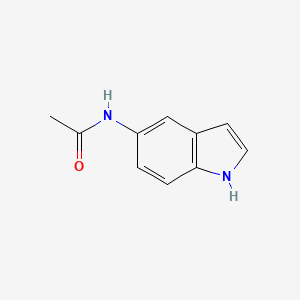

n-(1h-吲哚-5-基)乙酰胺

描述

N-(1H-Indol-5-yl)acetamide is a compound that belongs to the class of indole acetamides, which are characterized by the presence of an indole ring system attached to an acetamide group. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural motif in many natural products and pharmaceuticals, and modifications to this core structure have led to the development of various derivatives with enhanced biological properties.

Synthesis Analysis

The synthesis of indole acetamide derivatives typically involves the formation of the indole ring system followed by the introduction of the acetamide functionality. For instance, the synthesis of ethyl (2-methylindol-3-yl)acetates was achieved by indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation of the corresponding acids with amines, as seen in the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides . Other methods include the Beckmann rearrangement of oximes derived from indol-7-yl ethanones, followed by acetylation , and the Friedel-Crafts alkylation of hydroxy-indol acetamide derivatives with indoles .

Molecular Structure Analysis

The molecular structure of indole acetamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an acetamide group, which consists of an acetyl group (a methyl group attached to a carbonyl) linked to an amine. The indole ring can be substituted at various positions to modulate the compound's properties. For example, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized and its structure characterized by spectroscopic analyses and single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Indole acetamides can undergo various chemical reactions, including acylation, alkylation, and condensation, to form a wide range of derivatives with different substituents on the indole ring. These reactions are often used to enhance the biological activity of the compounds. For example, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide involved the oxidation of the carcinogenic amine Trp-P-2 and subsequent acetylation . The regioselective Friedel-Crafts alkylation is another example of a chemical reaction used to synthesize unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the indole ring and the length of the alkanoic chain. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide exhibited potent antiallergic activity and was found to be more effective than astemizole in histamine release assays . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were also evaluated, with some compounds showing considerable activity .

科学研究应用

抗炎应用

N-(1H-吲哚-5-基)乙酰胺衍生物因其抗炎特性而受到探索。一项研究设计了一种新的吲哚乙酰胺衍生物,并通过计算机模拟确认了其抗炎活性,靶向环氧合酶 COX-1 和 2 结构域。这表明在开发抗炎药方面具有潜在应用 (Al-Ostoot 等人,2020 年)。

抗疟疾特性

吲哚乙酰胺衍生物因其潜在的抗疟疾特性而备受关注。对 N-(3-三氟乙酰基-吲哚-7-基)乙酰胺的研究揭示了它们对引起疟疾的寄生虫恶性疟原虫的体外抗疟疾特性。分子对接研究表明了针对寄生虫的作用模式,表明了开发新的抗疟疾药物的途径 (Mphahlele 等人,2017 年)。

抗氧化特性

某些 N-(1H-吲哚-5-基)乙酰胺衍生物的合成及其抗氧化活性的评估是另一个研究领域。研究表明,这些化合物表现出相当的抗氧化活性,与标准抗氧化剂相当。这开辟了将此类化合物用于开发新的抗氧化剂的可能性 (Gopi & Dhanaraju,2020 年)。

细胞毒性剂

新型吲哚乙酰胺衍生物的合成因其作为细胞毒性剂的潜力而受到研究,尤其是在癌症研究中。例如,一项研究合成了 2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯乙酰胺衍生物并评估了它们对乳腺癌细胞系的细胞毒性活性。这项研究表明了开发新的抗癌药物的一个有希望的方向 (Modi 等人,2011 年)。

分子建模研究

N-(1H-吲哚-5-基)乙酰胺衍生物也是分子建模研究的主题。例如,涉及特定吲哚乙酰胺衍生物的氧化产物研究提供了对其与生物受体相互作用的见解,这在药物设计中可能很重要 (Baranova 等人,2012 年)。

作用机制

Target of Action

N-(1H-Indol-5-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes that lead to various biological activities .

Biochemical Pathways

N-(1H-Indol-5-yl)acetamide, as an indole derivative, may affect several biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(1H-Indol-5-yl)acetamide could potentially interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that N-(1H-Indol-5-yl)acetamide may have diverse molecular and cellular effects.

安全和危害

未来方向

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

属性

IUPAC Name |

N-(1H-indol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXRMCPBIULJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291342 | |

| Record name | n-(1h-indol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(1h-Indol-5-yl)acetamide | |

CAS RN |

7145-71-3 | |

| Record name | 7145-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1h-indol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

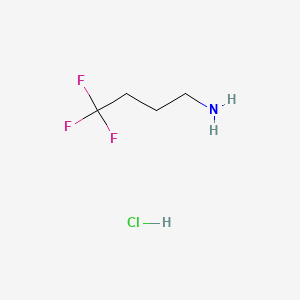

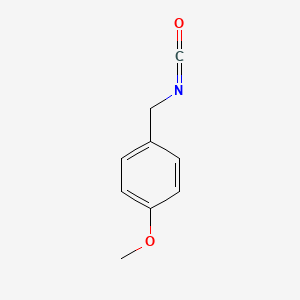

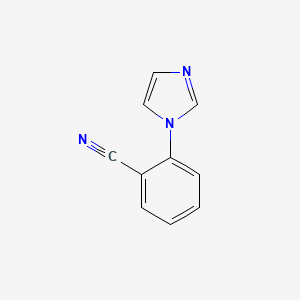

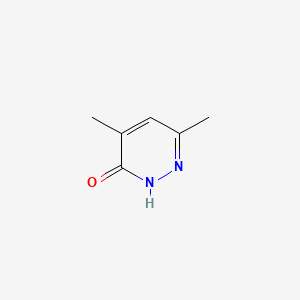

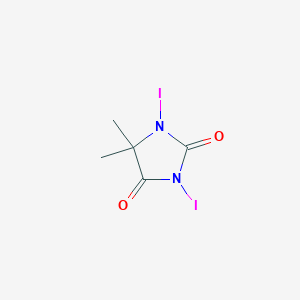

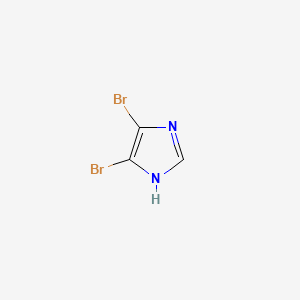

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

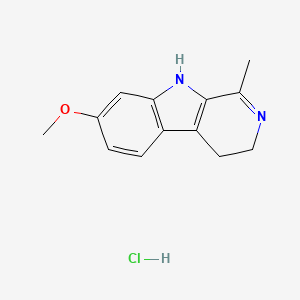

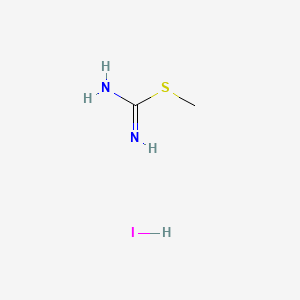

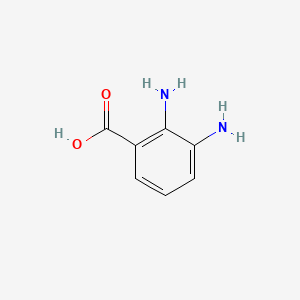

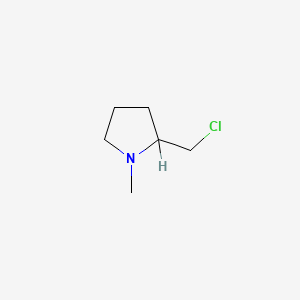

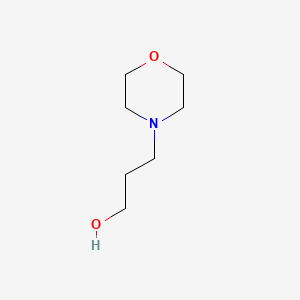

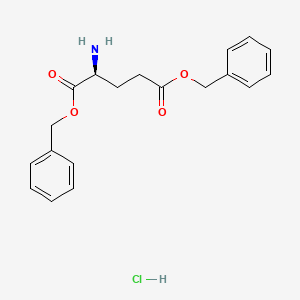

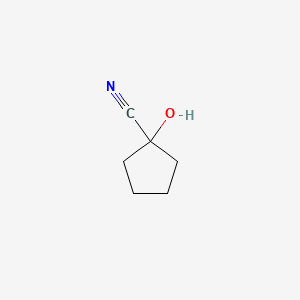

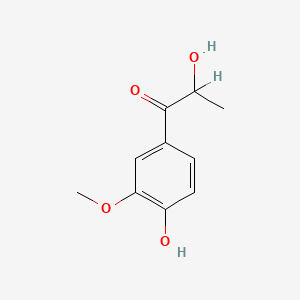

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。